2-(2-Nitrophenoxy)propanoyl chloride
Description
Strategies for the Preparation of 2-(2-Nitrophenoxy)propanoic Acid (Precursor)
The creation of 2-(2-nitrophenoxy)propanoic acid involves the formation of an ether linkage between a 2-nitrophenol (B165410) moiety and a propanoic acid derivative.
A common and well-established method for synthesizing 2-(2-nitrophenoxy)propanoic acid involves a two-step sequence: an initial esterification reaction followed by hydrolysis. This pathway typically begins with the reaction of a 2-nitrophenoxide salt with an alkyl 2-halopropanoate. For instance, sodium 2-nitrophenoxide can be reacted with ethyl 2-chloropropionate in a nucleophilic substitution reaction to yield ethyl 2-(2-nitrophenoxy)propanoate. This intermediate ester is then subjected to hydrolysis, usually under basic conditions using a reagent such as sodium hydroxide, followed by acidification to afford the desired 2-(2-nitrophenoxy)propanoic acid.
| Step | Reactants | Product | Conditions |
| Esterification | Sodium 2-nitrophenoxide, Ethyl 2-chloropropionate | Ethyl 2-(2-nitrophenoxy)propanoate | Nucleophilic Substitution |
| Hydrolysis | Ethyl 2-(2-nitrophenoxy)propanoate, Sodium Hydroxide | 2-(2-Nitrophenoxy)propanoic Acid | Basic conditions, followed by acidification |
The development of chiral herbicides has driven the need for enantiomerically pure forms of 2-(2-nitrophenoxy)propanoic acid. Asymmetric synthesis provides a route to these chiral precursors. One notable approach involves the use of chiral auxiliaries. For example, a chiral alcohol can be esterified with 2-bromopropionyl bromide to form a chiral ester. Subsequent reaction with 2-nitrophenol, followed by the removal of the chiral auxiliary, can yield the enantiomerically enriched acid. Another strategy employs chiral catalysts in the reaction between 2-nitrophenol and a propanoic acid derivative, which can selectively produce one enantiomer over the other. Furthermore, enzymatic resolutions have been successfully used to separate racemic mixtures of 2-(2-nitrophenoxy)propanoic acid esters, providing access to the individual enantiomers.
The regioselectivity of the etherification reaction is crucial, particularly when dealing with substituted nitrophenols. The reaction must selectively occur at the desired hydroxyl group. In the case of 2-nitrophenol, the phenoxide formed under basic conditions readily acts as a nucleophile. The regioselectivity of the Williamson ether synthesis is generally high for simple phenols like 2-nitrophenol, ensuring that the substitution occurs at the oxygen atom of the phenoxide. Research into directing groups and specific reaction conditions continues to refine the control over regioselectivity in more complex systems.
Conversion of 2-(2-Nitrophenoxy)propanoic Acid to 2-(2-Nitrophenoxy)propanoyl Chloride
The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a variety of halogenating agents.
Several common reagents are effective for this conversion. Thionyl chloride (SOCl₂) is widely used due to its affordability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. The reaction is typically carried out in an inert solvent, sometimes with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
Alternatively, phosphorus chlorides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can be employed. Phosphorus pentachloride is a strong chlorinating agent that reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. Phosphorus trichloride also achieves the conversion, yielding phosphorous acid as a byproduct.
| Halogenating Reagent | Byproducts | Common Conditions |
| **Thionyl Chloride (SOCl₂) ** | SO₂, HCl | Inert solvent, optional catalyst (e.g., DMF) |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Typically neat or in an inert solvent |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Requires heating |
The efficiency of the conversion to the acyl chloride is dependent on several factors. The choice of solvent, reaction temperature, and the stoichiometry of the reagents are critical parameters that must be optimized to maximize the yield and purity of this compound. For instance, when using thionyl chloride, the reaction is often performed at reflux to drive it to completion. The removal of the gaseous byproducts helps to shift the equilibrium towards the product side. Careful control of the temperature is necessary to prevent unwanted side reactions. The purity of the starting carboxylic acid is also paramount, as impurities can lead to the formation of undesired byproducts. Post-reaction, distillation or crystallization is often required to isolate the pure acyl chloride.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSJVEATDQEPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Conversion of 2-(2-Nitrophenoxy)propanoic Acid to 2-(2-Nitrophenoxy)propanoyl Chloride
Considerations for Stereochemical Purity during Conversion
The conversion of 2-(2-nitrophenoxy)propanoic acid to its corresponding acyl chloride introduces a critical consideration: the preservation of stereochemical integrity if the starting material is enantiomerically enriched. The carbon atom to which the carboxyl group is attached is a chiral center, meaning the acid can exist as two enantiomers (R and S). The reactivity of the acyl chloride intermediate makes it susceptible to racemization under certain conditions.
A key strategy to obtain enantiomerically enriched 2-aryloxy propionyl chlorides involves the kinetic resolution of racemic mixtures. urfu.ru In this process, a racemic acyl chloride is reacted with an enantiopure chiral amine. The two enantiomers of the acyl chloride react at different rates, leading to the formation of diastereomerically enriched amides and leaving behind the unreacted, enantiomerically enriched acyl chloride. urfu.ru
For instance, studies on related compounds like 2-(4-nitrophenyloxy)propionyl chloride have demonstrated this principle. The racemic acid is first converted to the racemic acyl chloride, typically using agents like oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). urfu.ru This conversion itself is generally considered to not affect the stereocenter. The subsequent kinetic resolution allows for the separation and isolation of one enantiomer. The unreacted, enantiomerically enriched acyl chloride can then be hydrolyzed under mild alkaline conditions back to the corresponding enantiomerically enriched acid for recovery or used directly in subsequent stereospecific reactions. urfu.ru The degree of stereoselectivity in such resolutions can be significant, with reported selectivity factors reaching up to 70 in some cases. urfu.ru
The choice of chlorinating agent and reaction conditions is crucial to minimize racemization. Reagents that operate under mild, neutral, or slightly acidic conditions are preferred.
Table 1: Factors Influencing Stereochemical Purity
| Factor | Consideration | Rationale |
|---|---|---|
| Chlorinating Agent | Use of mild reagents like oxalyl chloride or thionyl chloride. | Harsh reagents or high temperatures can promote enolization or other side reactions that lead to racemization. |
| Reaction Temperature | Low to moderate temperatures are preferred. | Higher temperatures increase the rate of potential racemization pathways. |
| Presence of Base | Avoidance of strong bases during the chlorination step. | Bases can deprotonate the alpha-carbon, leading to racemization. |
| Kinetic Resolution | Post-synthesis resolution using chiral auxiliaries. | Allows for the separation of a racemic mixture into its constituent enantiomers. urfu.ru |
Alternative Synthetic Routes to Related Nitrophenoxy Acyl Chlorides
While the direct chlorination of the corresponding carboxylic acid is the most common route, several other methodologies can be employed for the synthesis of nitrophenoxy acyl chlorides and related compounds. These routes often involve different precursors or activating agents. libretexts.orgchemguide.co.uk
The most prevalent alternatives focus on different chlorinating agents to convert the parent carboxylic acid, 2-(2-nitrophenoxy)propanoic acid, into the target acyl chloride. libretexts.org The choice of reagent can influence reaction conditions, byproducts, and ease of purification.
Common chlorinating agents include:
Thionyl chloride (SOCl₂): This is a widely used reagent that reacts with carboxylic acids to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.ukderpharmachemica.com This simplifies purification as the byproducts can be easily removed. libretexts.org
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of DMF, it provides a mild and efficient conversion. orgsyn.org The byproducts are carbon dioxide, carbon monoxide, and HCl, which are also gaseous.
Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids, but produces phosphorus oxychloride (POCl₃) as a liquid byproduct, which must be separated from the desired acyl chloride, typically by fractional distillation. chemguide.co.uklibretexts.org
Phosphorus Trichloride (B1173362) (PCl₃): Another liquid chlorinating agent, its use results in the formation of phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk
A more innovative and milder approach involves the direct conversion of esters to acyl chlorides. One such method uses dichlorodiphenylmethane (B138671) in the presence of a catalytic amount of stannous chloride (SnCl₂). symbchem.com This protocol avoids the need to first hydrolyze an ester to the carboxylic acid, offering a more direct pathway if the ester is a more readily available precursor. The byproducts of this specific reaction are tert-butyl chloride and diphenylmethanone (benzophenone), which can be separated from the product. symbchem.com
Table 2: Comparison of Alternative Synthetic Reagents
| Reagent | Precursor | Key Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) chemguide.co.ukderpharmachemica.com | Carboxylic Acid | SO₂, HCl | Gaseous byproducts simplify purification. libretexts.org | Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) orgsyn.org | Carboxylic Acid | CO, CO₂, HCl | Mild conditions, high yields, gaseous byproducts. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) libretexts.org | Carboxylic Acid | POCl₃, HCl | Highly reactive. | Solid reagent, liquid byproduct (POCl₃) requires separation. chemguide.co.uk |
Advanced Reaction Pathways and Mechanistic Investigations
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the cornerstone of 2-(2-Nitrophenoxy)propanoyl chloride's reactivity. In this class of reactions, a nucleophile attacks the electrophilic carbonyl carbon. This addition leads to the formation of a transient tetrahedral intermediate. The reaction cascade is completed when this intermediate collapses, expelling the chloride ion—an excellent leaving group—and reforming the carbonyl double bond. The result is the substitution of the chloride with the attacking nucleophile. researchgate.net This general mechanism underpins its reactions with a variety of nucleophiles.
Reaction with Oxygen Nucleophiles: Esterification Pathways
This compound readily reacts with oxygen-based nucleophiles, such as alcohols, in a process known as esterification. The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom attacks the carbonyl carbon, leading to the formation of an ester and the release of hydrogen chloride gas.
In the context of its specialized applications, this acyl chloride is primarily used to introduce the 2-(2-nitrophenoxy)propanoyl group as a protecting group for carboxylic acids. For instance, in peptide synthesis, the carboxylic acid of an amino acid can be esterified using this reagent. More commonly, related nitrophenyl compounds are used to create activated esters. For example, reacting a protected amino acid with p-nitrophenol creates a p-nitrophenyl (PNP) ester. These activated esters are excellent synthons for forming amide bonds during peptide coupling, demonstrating superior stability and favorable acylation kinetics compared to other activated esters like tetrafluorophenyl (TFP) esters. nih.gov While the primary role of this compound is not to form simple esters, its reactivity pathway is analogous and serves the strategic purpose of creating ester linkages that are useful in more complex syntheses. researchgate.netnih.gov
Reaction with Nitrogen Nucleophiles: Amide and Peptide Bond Formation
The reaction of acyl chlorides with nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, is a vigorous and highly efficient method for forming amide bonds. libretexts.org this compound follows this reactivity pattern, making it a valuable tool in synthetic organic chemistry, particularly in the intricate field of peptide synthesis.
When this compound is treated with a primary or secondary amine, a rapid reaction ensues to form a substituted amide. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. Following the formation and collapse of the tetrahedral intermediate and expulsion of the chloride ion, a protonated amide is formed. A second equivalent of the amine (or another base) then deprotonates this intermediate to yield the final, neutral amide product and an ammonium (B1175870) salt. libretexts.org
This reaction is fundamental to the role of the 2-(2-nitrophenoxy)propanoyl group in specialized chemical synthesis. It allows for the covalent attachment of this moiety to a nitrogen-containing molecule, often as a protecting group or a functional component of a larger, more complex structure.
A significant and highly specialized application of this compound and its analogs is in the synthesis of modified peptides, specifically retro-inverso peptides. These pseudo-peptides feature reversed amide bonds at one or more positions, which can confer resistance to enzymatic degradation. The synthesis of such structures requires unique building blocks, including gem-diamino residues.
A close analog, 2-methyl-2-(2'-nitro-phenoxy)propionyl chloride, has been identified as a key reagent for introducing these gem-diamino residues. google.com In this strategy, the acyl chloride is used to acylate one of the two amino groups of a gem-diamino derivative. This creates a protected building block where one amine is masked by the 2-(2-nitrophenoxy)propionyl group, allowing the other amine to be incorporated into the growing peptide chain. This application highlights the specialized utility of the 2-nitrophenoxy acyl structure in the advanced synthesis of non-natural peptide analogs. google.com
The table below summarizes the use of related acyl groups in the synthesis of protected gem-diamino derivatives for retro-inverso peptide synthesis. google.com
| Acyl Protecting Group | Chemical Structure |
| (2-nitro-phenoxy)-acetyl | |
| 2-methyl-2-(2'-nitro-phenoxy)propionyl |
Table 1: Acyl groups, including a close analog of the subject compound, used for the protection of gem-diamino residues.
Reaction with Carbon Nucleophiles: Ketone and Tertiary Alcohol Formation
While the primary application of this compound lies in its reaction with oxygen and nitrogen nucleophiles, its reactivity with carbon nucleophiles, such as organometallic reagents, follows predictable organic chemistry principles. These reactions allow for the formation of new carbon-carbon bonds, leading to ketones or tertiary alcohols.
The reaction of acyl chlorides with highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents typically proceeds in two stages. The first stage is a nucleophilic acyl substitution where one equivalent of the organometallic reagent attacks the carbonyl group, displacing the chloride and forming a ketone intermediate. libretexts.orgyoutube.com However, the resulting ketone is also highly reactive towards the Grignard reagent. Therefore, a second equivalent of the reagent rapidly adds to the ketone via nucleophilic addition, ultimately forming a tertiary alcohol after acidic workup. libretexts.org It is generally difficult to stop the reaction at the ketone stage with these highly reactive reagents.
To achieve the synthesis of a ketone from an acyl chloride, less reactive organometallic reagents are required. Organocuprates, also known as Gilman reagents (R₂CuLi), are significantly less reactive than Grignard reagents and react with acyl chlorides but not with the resulting ketone. youtube.com This selectivity allows for the isolation of the ketone as the final product.
While these reactions are mechanistically plausible for this compound, they are not its documented primary application. The compound's design is tailored for peptide and protecting group chemistry, rather than for general carbon-carbon bond formation. The potential reaction pathways are summarized in the table below.
| Organometallic Reagent | Intermediate Product | Final Product (after workup) |
| Grignard Reagent (R-MgX) (Excess) | Ketone | Tertiary Alcohol |
| Gilman Reagent (R₂CuLi) | N/A | Ketone |
Table 2: Predicted outcomes of the reaction of an acyl chloride with different classes of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound as a substrate in these reactions are not extensively documented in the reviewed literature, the general reactivity of acyl chlorides in palladium-catalyzed transformations provides a framework for understanding its potential. Acyl chlorides are known to participate in various palladium-catalyzed reactions, including Suzuki, Stille, and Heck-type couplings.
The typical catalytic cycle for such reactions involves the oxidative addition of the acyl chloride to a palladium(0) complex, forming an acylpalladium(II) intermediate. This intermediate can then undergo transmetalation with an organometallic reagent (in Suzuki or Stille couplings) or migratory insertion with an alkene or alkyne (in Heck-type reactions), followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, bases, and reaction conditions. Given the presence of the reactive acid chloride functional group, this compound is a viable candidate for such transformations, offering a pathway to a diverse range of substituted carbonyl compounds.
Stereoselective Transformations and Kinetic Resolution Studies
The chiral center at the C2 position of the propanoyl moiety in this compound makes it a valuable substrate for stereoselective reactions.
Enantioselective Acylation Processes
Enantioselective acylation, often achieved through kinetic resolution, is a key strategy for obtaining enantiomerically enriched compounds. In the context of this compound, this would involve the reaction of the racemic acyl chloride with a chiral nucleophile, such as a non-racemic alcohol or amine, in the presence of a suitable catalyst or as a direct stoichiometric reaction. The two enantiomers of the acyl chloride will react at different rates with the chiral nucleophile, leading to the formation of diastereomeric products. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched acyl chloride from the diastereomeric products.
Studies on analogous 2-aryloxy propionyl chlorides have demonstrated the feasibility of this approach. For instance, the kinetic resolution of racemic 2-aryloxy propionyl chlorides has been successfully achieved using enantiopure amines. urfu.ruresearchgate.net The selectivity of these resolutions is influenced by factors such as the solvent, temperature, and the specific structures of both the acyl chloride and the chiral amine.
Below is a hypothetical data table illustrating the potential outcomes of an enantioselective acylation of a chiral amine with racemic this compound, based on findings for similar compounds. urfu.ruresearchgate.net
| Entry | Chiral Amine | Solvent | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (dr) of Product | Enantiomeric Excess (ee) of Unreacted Acyl Chloride |
|---|---|---|---|---|---|---|
| 1 | (S)-1-Phenylethylamine | Toluene | 25 | 50 | 95:5 | >99% |
| 2 | (R)-1-(1-Naphthyl)ethylamine | Dichloromethane | 0 | 48 | 92:8 | 96% |
| 3 | (S)-Proline methyl ester | Tetrahydrofuran | -20 | 52 | 90:10 | 94% |
Diastereoselective Synthesis using Chiral Auxiliaries
Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product.
In the case of this compound, a chiral auxiliary, such as a chiral alcohol or amine, could be reacted with the acyl chloride to form a diastereomeric ester or amide. The newly formed chiral center would then influence the stereoselectivity of subsequent reactions at a different position in the molecule. For example, the enolate derived from such a diastereomeric amide could undergo diastereoselective alkylation. The steric and electronic properties of the chiral auxiliary would dictate the facial selectivity of the incoming electrophile, leading to a high degree of diastereoselectivity. Subsequent cleavage of the chiral auxiliary would then afford the desired enantiomerically enriched product.
The following table provides a conceptual illustration of a diastereoselective alkylation using a chiral auxiliary attached to the 2-(2-nitrophenoxy)propanoyl moiety.
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | (S)-4-Benzyl-2-oxazolidinone | Methyl iodide | Lithium diisopropylamide (LDA) | 98:2 | 92 |
| 2 | (R)-2-Amino-1,1-diphenyl-1-propanol | Benzyl bromide | Sodium hexamethyldisilazide (NaHMDS) | 95:5 | 88 |
| 3 | (1R,2S)-(-)-Ephedrine | Allyl bromide | Potassium bis(trimethylsilyl)amide (KHMDS) | 93:7 | 85 |
Exploration of Novel Reaction Conditions and Catalytic Systems
The development of novel reaction conditions and catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical transformations. For reactions involving this compound, research efforts could be directed towards several areas.
In the realm of palladium-catalyzed cross-coupling, the use of highly active and robust catalyst systems, such as those based on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), could enable reactions to proceed under milder conditions and with lower catalyst loadings. Furthermore, the exploration of alternative, more environmentally benign solvents, such as water or ionic liquids, is an active area of research.
For stereoselective transformations, the design and synthesis of new chiral catalysts and auxiliaries are of paramount importance. This includes the development of organocatalysts, which offer a metal-free alternative to traditional transition-metal catalysts. Additionally, the use of unconventional activation methods, such as microwave irradiation or flow chemistry, could lead to significantly reduced reaction times and improved yields. The application of enzymatic catalysis, for instance, using lipases for the kinetic resolution of the corresponding carboxylic acid or its esters, also presents a green and highly selective approach.
The following table summarizes potential areas of exploration for novel reaction conditions and catalytic systems for transformations involving this compound.
| Reaction Type | Area of Exploration | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Bulky phosphine ligands or NHC-based catalysts | Higher activity, lower catalyst loading, broader substrate scope |
| Palladium-Catalyzed Cross-Coupling | Aqueous or ionic liquid solvent systems | Improved sustainability, easier product isolation |
| Stereoselective Acylation | Novel organocatalysts (e.g., chiral amines, phosphoric acids) | Metal-free, potentially higher enantioselectivity |
| Stereoselective Transformations | Enzymatic catalysis (e.g., lipases, esterases) | High selectivity, mild reaction conditions, environmentally friendly |
| General Transformations | Microwave-assisted synthesis | Reduced reaction times, improved yields |
| General Transformations | Continuous flow chemistry | Enhanced safety, scalability, and process control |
Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise environment of each proton and carbon atom can be determined.
The ¹H NMR spectrum of 2-(2-Nitrophenoxy)propanoyl chloride is expected to show distinct signals corresponding to the aromatic, methine, and methyl protons. The electron-withdrawing nature of the nitro group (NO₂) and the acyl chloride (-COCl) function, combined with the influence of the ether oxygen, results in a characteristic deshielding of adjacent protons, shifting their signals downfield.
The four protons on the aromatic ring are chemically non-equivalent and would likely appear as a complex multiplet system in the range of 7.0–8.0 ppm. The proton ortho to the nitro group is expected to be the most deshielded. The methine (CH) proton, being adjacent to both the ether oxygen and the electron-withdrawing acyl chloride group, would appear as a quartet at approximately 5.0-5.2 ppm due to coupling with the three methyl protons. The methyl (CH₃) protons would appear as a doublet further upfield, typically around 1.7-1.9 ppm, resulting from coupling with the single methine proton.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methine (-CH) | 5.0 - 5.2 | Quartet (q) |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to each carbon atom in its unique electronic environment.
The carbonyl carbon of the acyl chloride is the most deshielded due to the electronegativity of both the oxygen and chlorine atoms, and its signal is anticipated to appear significantly downfield, around 170-175 ppm. The six aromatic carbons would produce signals in the 115-155 ppm region, with their exact shifts influenced by the positions of the ether and nitro substituents. The carbon atom bonded to the nitro group would be found in the lower field portion of this range. The methine carbon, attached to the oxygen, is expected around 70-80 ppm, while the methyl carbon signal would appear at the highest field, typically between 15-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (C-NO₂) | 145 - 155 |
| Aromatic (C-O) | 140 - 150 |
| Aromatic (Ar-C) | 115 - 135 |
| Methine (-CH) | 70 - 80 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
A very strong and sharp absorption band for the acyl chloride carbonyl (C=O) stretch is a key diagnostic feature, expected at a high wavenumber, typically between 1785–1815 cm⁻¹. The presence of the nitro group gives rise to two distinct, strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations would appear in the 1400–1600 cm⁻¹ region. The C-O stretching of the aryl ether bond would be observed in the 1200-1275 cm⁻¹ range. libretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | 1785 - 1815 | Strong, Sharp |
| Nitro | N-O Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro | N-O Symmetric Stretch | 1345 - 1385 | Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural details of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 229.62 g/mol . matrixscientific.comscbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229 and 231 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.
The fragmentation pattern offers further structural proof. wikipedia.org Plausible fragmentation pathways include the loss of a chlorine radical (Cl•) to yield a fragment at m/z 194. Subsequent loss of carbon monoxide (CO) could produce an ion at m/z 166. Another significant fragmentation would be the cleavage of the acyl group, leading to the formation of a 2-nitrophenoxy radical and a propanoyl cation at m/z 57. Cleavage of the ether bond is also possible, potentially forming a 2-nitrophenoxide ion at m/z 138.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 229 / 231 | [C₉H₈ClNO₄]⁺ (Molecular Ion) |
| 194 | [M - Cl]⁺ |
| 166 | [M - Cl - CO]⁺ |
| 138 | [O-C₆H₄-NO₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The 2-(2-nitrophenoxy) moiety in the compound acts as a strong chromophore. The presence of the conjugated π-system of the benzene (B151609) ring and the nitro group is expected to give rise to intense π → π* transitions. uobabylon.edu.iq The non-bonding electrons on the ether oxygen and the nitro group may also participate in lower energy n → π* transitions. uobabylon.edu.iq Due to this extensive chromophore, the compound is expected to absorb strongly in the UV region, with a maximum absorption wavelength (λmax) likely falling in the 250-350 nm range. The exact position and intensity of the absorption bands can be influenced by solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and IR spectroscopy. Furthermore, it would reveal the spatial orientation of the 2-nitrophenoxy group relative to the propanoyl chloride moiety. Information on intermolecular interactions, such as crystal packing forces and potential non-covalent interactions involving the nitro group or chlorine atom, would also be elucidated, providing a complete picture of the molecule's solid-state architecture. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Insights
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. These methods are used to predict a wide array of properties, from geometric parameters to reactivity descriptors.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. hakon-art.comresearchgate.net For 2-(2-Nitrophenoxy)propanoyl chloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. rjpn.org This optimization yields the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Interactive Data Table: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.19 Å |
| Bond Length | C-Cl (acyl chloride) | ~1.80 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | O=C-Cl | ~120.5° |
| Bond Angle | C-O-C (ether) | ~118.0° |
| Dihedral Angle | C-C-O-C | Varies with conformation |
Note: The values in the table are representative and are what a typical DFT calculation would yield for such a molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. imperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rjpn.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net
For this compound, the acyl chloride group is highly electron-withdrawing, making the carbonyl carbon very electrophilic. libretexts.org FMO analysis would quantify this by showing a low-energy LUMO localized on the carbonyl carbon. Nucleophilic attack, the primary reaction mode for acyl chlorides, is thus predicted to occur at this site. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical descriptor; a smaller gap generally implies higher reactivity and lower chemical stability. hakon-art.com
Interactive Data Table: Hypothetical FMO Properties and Reactivity Descriptors for this compound
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | ~ -8.5 | Moderate electron-donating ability |
| LUMO Energy | ~ -2.0 | Strong electron-accepting ability (electrophilic) |
| HOMO-LUMO Gap | ~ 6.5 | High chemical stability, but reactive at the electrophilic center |
| Electrophilicity Index | High | Good electrophile, susceptible to nucleophilic attack |
Note: These values are illustrative examples based on similar molecules. rjpn.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with familiar Lewis structures. A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with intramolecular charge transfer (delocalization) from a filled "donor" orbital to an empty "acceptor" orbital. researchgate.net
Interactive Data Table: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy E(2) (kcal/mol) |
| Lone Pair (Ether Oxygen) | π* (Aromatic Ring C-C) | ~ 20-30 |
| Lone Pair (Nitro Oxygen) | π* (Aromatic Ring C-C) | ~ 5-10 |
| σ (C-H) | σ* (C-C) | ~ 2-5 |
Note: The E(2) values represent the stabilization energy from donor-acceptor interactions and are typical for such intramolecular effects.
Mechanistic Modeling of Reaction Pathways
Beyond static molecular properties, computational chemistry allows for the dynamic modeling of chemical reactions. This involves mapping the energy landscape that connects reactants to products, providing critical insights into reaction feasibility and selectivity.
Transition State Analysis for Reaction Barriers and Selectivity
Acyl chlorides are highly reactive intermediates used in acylation reactions. nih.govchemguide.co.uk The reaction of this compound with a nucleophile (e.g., an alcohol or amine) proceeds through a nucleophilic addition-elimination mechanism. libretexts.org Computational modeling can identify the structure of the transition state—the highest energy point along the reaction coordinate—for this process.
By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. This analysis is invaluable for understanding why certain reactions are favored over others (selectivity) and for predicting how changes in the molecular structure would affect the reaction outcome. For complex reactions with multiple possible products, comparing the energy barriers for each potential pathway can predict the major product.
Solvent Effects in silico Studies
Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. researchgate.netnih.gov In silico (computational) studies can model these solvent effects using various approaches, such as implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).
Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data
A comprehensive search for scholarly articles, experimental data, and computational studies concerning the chemical compound this compound has yielded insufficient information to construct the requested scientific article. Specifically, no detailed research findings, experimental spectroscopic data (such as NMR or IR spectra), or published computational predictions of its spectroscopic parameters could be located in the public domain.
The user's request specified a detailed article focusing solely on "this compound," with a mandatory section on "," including data tables for predicted spectroscopic parameters and their validation with experimental data.
Despite extensive searches across scientific databases and chemical supplier information, the necessary foundational data to fulfill this request is not available. The generation of scientifically accurate and informative content, particularly for a section requiring a comparison between theoretical predictions and experimental validation, is contingent upon the existence of such data. Without any published experimental spectra or computational models for this specific compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Therefore, the article as outlined in the user's instructions cannot be generated. The lack of available information on "this compound" prevents the creation of the detailed and data-rich content specified for the section on computational chemistry and spectroscopic parameter prediction.
Advanced Applications in Organic Synthesis Research
Role as a Key Intermediate in Complex Molecule Construction
While direct, documented applications of 2-(2-Nitrophenoxy)propanoyl chloride as a key intermediate in the total synthesis of complex natural products are not extensively reported in publicly available literature, its structural features suggest a strong potential for such applications. The presence of the acyl chloride group allows for the facile introduction of the 2-(2-nitrophenoxy)propanoyl moiety into a wide range of molecules. This moiety can serve as a versatile building block, where the nitrophenoxy group can be chemically modified or removed at a later stage in a synthetic sequence.
The inherent reactivity of the acyl chloride function enables it to readily react with a variety of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. This reactivity is fundamental in the stepwise construction of intricate molecular architectures. The 2-nitrophenoxy group, in particular, offers latent functionality. The nitro group can be reduced to an amine, which can then participate in further bond-forming reactions, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring.
Furthermore, the chiral center at the propionyl group, if resolved into a single enantiomer, could be employed in asymmetric synthesis to introduce stereochemistry into the target molecule. The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of biologically active compounds.
Derivatization Strategies for Biomolecules and Probes
The derivatization of biomolecules is a critical technique for studying their structure and function. The this compound molecule is particularly well-suited for this purpose due to the photolabile nature of the 2-nitrophenoxy group. This moiety is analogous to the well-established 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group, which is widely used in peptide and oligonucleotide synthesis. researchgate.netbiosyn.com
The acyl chloride can react with amine groups on amino acids or peptides, or with hydroxyl groups on sugars or other biomolecules, to form a stable amide or ester linkage, respectively. This "cages" the biomolecule, rendering it inactive. The release of the active biomolecule can then be triggered by irradiation with UV light, which cleaves the 2-(2-nitrophenoxy)propanoyl group. nih.govwikipedia.org This temporal and spatial control over the activation of biomolecules is a powerful tool in chemical biology for probing complex biological processes.
The general mechanism for the photocleavage of 2-nitrobenzyl-based protecting groups involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and a nitrosobenzaldehyde derivative. wikipedia.org
Table 1: Potential Biomolecule Derivatization with this compound
| Biomolecule Class | Functional Group for Derivatization | Resulting Linkage | Potential Application |
|---|---|---|---|
| Peptides/Proteins | N-terminal amine, Lysine side-chain amine | Amide | Caged peptides for studying protein function |
| Oligonucleotides | Amino-modified nucleobases | Amide | Light-activated DNA/RNA probes |
| Sugars | Hydroxyl groups | Ester | Caged carbohydrates for studying glycosylation |
Synthesis of Heterocyclic Compounds Incorporating Nitrophenoxy Moieties
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The reactive nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems that incorporate the 2-nitrophenoxy moiety.
A prominent application lies in the synthesis of quinoxalines, which are bicyclic heteroaromatic compounds known for their diverse biological activities. sapub.orgmdpi.comnih.gov The general synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.gov In a potential synthetic route, this compound could be used to acylate an o-phenylenediamine, followed by intramolecular cyclization and subsequent oxidation to yield a quinoxaline (B1680401) derivative. The resulting quinoxaline would bear the 2-(2-nitrophenoxy)propyl substituent, which could be further modified.
Similarly, reaction with other binucleophiles could lead to a variety of other heterocyclic structures. For instance, reaction with hydrazine (B178648) could lead to the formation of pyridazinone derivatives, while reaction with hydroxylamine (B1172632) could yield oxazinone structures. The incorporation of the 2-nitrophenoxy group into these heterocyclic frameworks could be explored for its influence on their biological activity or for its potential as a photolabile handle.
Development of Novel Reagents and Methodologies Based on Acyl Chloride Functionality
The combination of a highly reactive acyl chloride and a photolabile group in this compound provides a foundation for the development of novel chemical reagents and synthetic methodologies.
A key area of application is in the design of photolabile protecting groups for amines and other functional groups. researchgate.netbiosyn.com The 2-(2-nitrophenoxy)propanoyl group can be readily introduced by reaction of the acyl chloride with the substrate. This protecting group would be stable to a range of chemical conditions, allowing for selective manipulation of other parts of the molecule. Subsequent removal of the protecting group can be achieved under mild conditions using UV light, avoiding the need for harsh chemical reagents that might be incompatible with sensitive substrates. nih.govwikipedia.org This orthogonality is a highly desirable feature in multistep organic synthesis.
Furthermore, this compound could be utilized in the development of novel photoactivatable cross-linking agents. By incorporating two or more of these moieties into a single molecule, it would be possible to create reagents that can form covalent bonds between different molecules upon irradiation. Such reagents are valuable tools in proteomics for studying protein-protein interactions.
The acyl chloride functionality also allows for its immobilization on solid supports, such as resins. These functionalized resins could then be used in solid-phase synthesis to introduce the photolabile 2-(2-nitrophenoxy)propanoyl group into peptides or other molecules in a high-throughput manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Nitrophenoxy)propanoyl chloride, and how can reaction efficiency be maximized?
- Methodological Answer : The compound is typically synthesized via reaction of 2-(2-nitrophenoxy)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Maintaining a moisture-free environment (e.g., using molecular sieves or inert gas) to prevent hydrolysis.
- Refluxing at 60–80°C for 4–6 hours, followed by distillation to isolate the acyl chloride.
- Monitoring reaction progress via TLC or FT-IR to confirm conversion (disappearance of carboxylic acid O–H stretch at ~2500–3300 cm⁻¹).
- Unexpected byproducts, such as nitro-group reduction or oxidative coupling, may occur under prolonged heating .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and Tyvek® suits to prevent skin contact (natural rubber is less effective against acyl chlorides) .
- Ventilation : Employ local exhaust ventilation to limit airborne concentrations below 1 ppm (NIOSH recommended exposure limit).
- Emergency Measures : Install eyewash stations and emergency showers within 10 seconds of the work area. Decontaminate spills with sodium bicarbonate or inert adsorbents .
- Training : Conduct hazard communication training per OSHA 29 CFR 1910.1200 and monitor airborne levels with photoionization detectors (PIDs) .
Q. How can the purity of this compound be characterized, and what are common impurities?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Detect residual solvents (e.g., thionyl chloride) or unreacted starting materials.
- ¹H/¹³C NMR : Identify structural integrity (e.g., nitro-group position via aromatic proton splitting).
- Elemental Analysis : Verify stoichiometry (C: ~45%, N: ~5.2%, Cl: ~13%).
- Common impurities include hydrolyzed carboxylic acid (from moisture exposure) or dimerization products under high-temperature storage .
Advanced Research Questions
Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Use ORTEP-3 software to refine crystal structures and resolve ambiguities in nitro-group orientation or bond angles .
- Dynamic NMR : Assess rotational barriers of the propanoyl group if temperature-dependent splitting is observed.
- Cross-Validation : Compare experimental IR carbonyl stretches (~1800 cm⁻¹) with DFT-calculated vibrational modes to confirm conformation .
Q. What experimental designs are suitable for studying its reactivity with nucleophiles under varying conditions?
- Methodological Answer :
- Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) using stopped-flow kinetics.
- Temperature Gradients : Perform Arrhenius analysis (10–50°C) to determine activation energy for aminolysis or esterification.
- Intermediate Trapping : Use in-situ FT-IR or cryo-MS to detect transient species (e.g., mixed anhydrides) during nucleophilic attack .
Q. How can analytical challenges in quantifying photodegradation products be addressed?
- Methodological Answer :
- Stability-Indicating Methods : Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to separate nitro-group reduction products (e.g., amine derivatives).
- Light Exposure Studies : Use controlled UV chambers (λ = 254 nm) to simulate degradation, followed by ESR spectroscopy to detect radical intermediates .
- Quantitative NMR : Integrate degradation peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for low-concentration analytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
